Ethyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Description
Ethyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1073354-26-3) is a boronic ester-containing compound with the molecular formula C₁₈H₂₈BN₃O₄ and a molecular weight of 361.24 g/mol . It features a pyridine ring substituted with a pinacol boronate ester at the 5-position and a piperazine moiety at the 2-position, which is further functionalized with an ethyl carboxylate group. This compound is commonly employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in pharmaceutical intermediates .
Properties
IUPAC Name |
ethyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BN3O4/c1-6-24-16(23)22-11-9-21(10-12-22)15-8-7-14(13-20-15)19-25-17(2,3)18(4,5)26-19/h7-8,13H,6,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCNZNSTOYPVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660610 | |
| Record name | Ethyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-26-3 | |
| Record name | Ethyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS Number: 195062-62-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies and synthesizing findings from various sources.
Chemical Structure and Properties
The compound features a piperazine ring connected to a pyridine moiety and a boron-containing dioxaborolane group. The molecular formula is , indicating the presence of carbon, hydrogen, boron, nitrogen, and oxygen.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with specific biological targets such as enzymes and receptors. The following sections summarize key findings related to its pharmacological properties.
1. Enzyme Inhibition
Recent studies have highlighted that compounds containing piperazine and pyridine structures exhibit significant inhibitory activity against various enzymes. For instance, similar compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction of these compounds with CDKs suggests potential applications in cancer therapy due to their ability to halt uncontrolled cell proliferation .
2. Antimicrobial Activity
Research indicates that derivatives of piperazine have demonstrated antimicrobial properties. In particular, studies have shown that compounds with similar structural motifs can inhibit the growth of bacteria and fungi. The presence of the boron atom may enhance the stability and reactivity of the compound, contributing to its antimicrobial efficacy .
3. Interaction with G-Protein Coupled Receptors (GPCRs)
GPCRs are significant targets in drug discovery due to their role in various physiological processes. Preliminary data suggest that this compound may interact with specific GPCRs, potentially leading to therapeutic effects in conditions such as hypertension and depression .
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
Research Findings
The following research findings further elucidate the biological activity of this compound:
- Selectivity : Compounds with similar structures have shown selectivity for certain kinases over others, which is crucial for minimizing side effects in therapeutic applications.
- Mechanism of Action : The proposed mechanism involves binding to active sites on target proteins, altering their conformation and inhibiting their function.
- Safety Profile : Toxicological assessments indicate that related compounds generally exhibit favorable safety profiles in preclinical models.
Scientific Research Applications
Structure and Composition
The compound features a complex structure that includes a piperazine ring, a pyridine moiety, and a dioxaborolane group. Its molecular formula is with a molecular weight of approximately 335.32 g/mol. The presence of the boron-containing dioxaborolane group enhances its reactivity and potential utility in various chemical reactions.
Medicinal Chemistry
Ethyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate has been investigated for its potential as an anti-cancer agent. The dioxaborolane group may facilitate the delivery of boron to tumor sites for boron neutron capture therapy (BNCT).
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as Suzuki coupling and cross-coupling reactions, makes it valuable for synthesizing complex organic molecules.
Table: Synthetic Applications
Materials Science
In materials science, this compound can be utilized to develop new polymeric materials with enhanced properties due to the incorporation of boron into the polymer backbone. Boron-containing polymers exhibit improved thermal stability and mechanical strength.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices improves their mechanical properties significantly compared to traditional polymers.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Synthetic Utility : Serves as a versatile intermediate for coupling with aryl halides or triflates under palladium catalysis .
Comparison with Structural Analogs
tert-Butyl 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1150114-76-3)
- Structural Difference : Replaces the ethyl carboxylate with a tert-butyl carbamate (Boc) group.
- Molecular Weight : Higher (~385.3 g/mol) due to the bulkier tert-butyl group .
- Reactivity: The Boc group requires acidic conditions (e.g., HCl/EtOAc) for deprotection, unlike the ethyl ester, which can be hydrolyzed under milder basic conditions . Used in synthesizing brain-penetrant trypanocidal inhibitors via coupling with 4-bromo-2,6-dichlorophenol .
- Applications : Preferred for intermediates requiring orthogonal protection strategies in multistep syntheses .
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
- Structural Difference : Substitutes the ethyl carboxylate with an acetyl group.
- Molecular Weight : ~329.2 g/mol (lower due to the acetyl group’s compact structure) .
- May exhibit reduced solubility in polar solvents compared to carboxylate derivatives.
- Applications: Limited evidence, but acetylated piperazines are explored for pharmacological properties in dithiolone derivatives .
Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS 1639958-04-5)
- Structural Difference : Replaces the piperazine-carboxylate with a simpler ethyl acetate side chain on the pyridine ring.
- Molecular Weight : 291.15 g/mol .
- The acetate group may undergo hydrolysis to a carboxylic acid for further functionalization.
- Applications : Primarily used in coupling reactions to introduce pyridyl-boronate motifs without piperazine complexity .
Comparative Data Table
Suzuki-Miyaura Cross-Coupling Efficiency
- The target compound and its tert-butyl analog exhibit comparable reactivity in couplings with aryl halides (e.g., 2-bromo-5-methoxypyrazine) using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts .
- The ethyl carboxylate’s lower steric hindrance may enhance coupling yields compared to the tert-butyl analog in sterically demanding reactions .
Pharmacological Potential
Stability and Handling
- The ethyl carboxylate derivative requires strict moisture-free storage to prevent boronate hydrolysis, whereas tert-butyl analogs are more tolerant to ambient conditions post-synthesis .
Preparation Methods
Synthesis of the Pyridine Boronate Ester Intermediate
- Borylation Reaction : The pyridine ring is functionalized by installing the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst under inert atmosphere.
- Typical Conditions :
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate or cesium carbonate
- Solvent: 1,4-dioxane or acetonitrile
- Temperature: 80–100 °C
- Time: 12–24 hours
- Purification : Flash chromatography on silica gel using hexanes/ethyl acetate gradients to isolate the boronate ester intermediate.
Coupling with Piperazine Derivative
- Nucleophilic Substitution or Cross-Coupling : The boronate ester pyridine intermediate is reacted with a piperazine derivative, often protected or functionalized to allow selective reaction at the desired nitrogen.
- Typical Reaction :
- Reagents: Piperazine or substituted piperazine (e.g., tert-butyl carbamate protected)
- Conditions: Mild heating in polar aprotic solvents (DMF, DCM, or ethanol)
- Catalysts: Sometimes Pd-based catalysts if cross-coupling is involved
- Example : tert-butyl (3S)-3-methyl-4-(oxetan-3-yl)piperazine-1-carboxylate can be deprotected with trifluoroacetic acid to yield the free piperazine, which is then coupled.
Functionalization of Piperazine Nitrogen with Ethyl Carboxylate
- Carbamate Formation : The piperazine nitrogen is reacted with ethyl chloroformate or ethyl carbonate derivatives to introduce the ethyl carboxylate group.
- Typical Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine or DIPEA to neutralize HCl byproduct
- Temperature: 0 °C to room temperature
- Purification : Flash chromatography or preparative HPLC to achieve high purity (>95%).
Representative Experimental Data and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Miyaura Borylation | Pyridine derivative, bis(pinacolato)diboron, Pd catalyst, KOAc, 1,4-dioxane, 90 °C, 16 h | 70–85% | Inert atmosphere, argon or nitrogen |
| 2 | Piperazine Coupling | Boronate ester, piperazine derivative, DMF, rt to 60 °C, 12 h | 75–90% | Protection/deprotection steps may be required |
| 3 | Carbamate Formation | Piperazine intermediate, ethyl chloroformate, DCM, TEA, 0 °C to rt, 4 h | 80–95% | Purification by flash chromatography |
Purification and Characterization
- Purification Techniques :
- Flash column chromatography using silica gel with solvent gradients (hexanes/ethyl acetate or DCM/MeOH)
- Preparative High-Performance Liquid Chromatography (HPLC) for final product isolation
- Characterization Methods :
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the substitution pattern on the pyridine and piperazine rings, and integrity of the boronate ester.
- [^11B NMR](pplx://action/followup) : Confirms the presence and stability of the boronate ester moiety.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected m/z ~362 for [M+H]+).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.
- Elemental Analysis : Validates compound composition.
Research Findings on Reaction Optimization
- Inert Atmosphere : Use of nitrogen or argon atmosphere is critical to prevent oxidation of the boronate ester during synthesis.
- Temperature Control : Maintaining reaction temperatures between 80–100 °C during borylation optimizes yield without decomposition.
- Solvent Choice : Polar aprotic solvents such as DMF and acetonitrile improve solubility and reaction rates in coupling steps.
- Catalyst Loading : Palladium catalyst loading between 1–5 mol% balances cost and efficiency.
- Reaction Time : Extended reaction times (12–24 hours) ensure complete conversion.
- Purification : Flash chromatography with pre-packed silica gel columns (e.g., RediSep Rf) provides reproducible purification results.
Summary Table of Preparation Parameters
| Parameter | Optimal Range | Effect on Outcome |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, 1–5 mol% | High catalytic activity for borylation |
| Base | KOAc or Cs2CO3, 1.5 equiv | Facilitates boronate formation |
| Solvent | 1,4-Dioxane, MeCN, DMF | Enhances solubility and reaction rate |
| Temperature | 80–100 °C (borylation), rt-60 °C (coupling) | Balances rate and stability |
| Atmosphere | N2 or Ar | Prevents boronate oxidation |
| Purification | Flash chromatography, HPLC | Ensures >95% purity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling the pyridine-dioxaborolane fragment with the piperazine core. Reaction optimization includes controlling temperature (e.g., reflux in ethanol/DMF), solvent choice (polar aprotic solvents for Suzuki-Miyaura cross-coupling), and catalyst systems (Pd-based catalysts). Purification via HPLC or column chromatography ensures high purity .
- Critical Parameters : Reaction time (12–24 hours) and inert atmospheres (N₂/Ar) prevent boronate oxidation. TLC monitors intermediate formation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms piperazine ring substitution patterns and boronate ester integrity. ¹¹B NMR verifies dioxaborolane stability .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) and impurity profiling .
Q. How does the dioxaborolane moiety influence the compound’s reactivity and stability during synthesis?
- Reactivity : The boronate ester participates in Suzuki-Miyaura cross-coupling but is sensitive to hydrolysis. Stability is maintained under anhydrous conditions and neutral pH .
- Handling : Storage at −20°C in inert solvents (e.g., THF, DMF) prevents degradation .
Q. What are the common impurities formed during synthesis, and how are they identified and removed?
- Impurities : Unreacted boronic acid intermediates, deprotected piperazine derivatives, or oxidized boronate species.
- Detection/Removal : LC-MS identifies byproducts; silica gel chromatography or preparative HPLC isolates the target compound .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; limited solubility in aqueous buffers (improved with co-solvents like ethanol) .
- Stability : Stable in dry organic solvents for weeks at −20°C. Avoid prolonged exposure to moisture, light, or acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the piperazine and pyridine rings?
- Methodology :
Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) on the pyridine ring .
Piperazine Modifications : Replace the ethyl carboxylate with bulkier esters or amides to assess steric effects .
Biological Testing : Compare IC₅₀ values in enzyme inhibition or cytotoxicity assays (e.g., HeLa cells) to quantify activity changes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approaches :
- Dose-Response Validation : Re-test activity across multiple concentrations to rule out assay-specific artifacts .
- Target Profiling : Use kinase panels or proteomics to identify off-target interactions that may explain discrepancies .
- Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography if conflicting data arise .
Q. How is computational modeling utilized to predict the compound’s binding affinity with biological targets?
- Workflow :
Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., proteases, kinases).
MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
QSAR Models : Corrogate substituent properties (logP, polar surface area) with activity data to guide design .
Q. What methodological approaches investigate the compound’s mechanism of action in enzyme inhibition assays?
- Techniques :
- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) under varying inhibitor concentrations .
- Fluorescence Quenching : Monitor binding to tryptophan residues in target proteins (e.g., serum albumin) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How do researchers analyze discrepancies between theoretical and experimental spectroscopic data for structural validation?
- Resolution Steps :
DFT Calculations : Optimize molecular geometry (Gaussian 16) and simulate NMR/IR spectra for comparison with experimental data .
Crystallography : Resolve ambiguous NOE signals or coupling constants via single-crystal X-ray diffraction .
Isotopic Labeling : ¹³C/¹⁵N-labeled analogs clarify complex splitting patterns in NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
